molecular formula C22H16Cl2N2O2S B12449418 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No.: B12449418
M. Wt: 443.3 g/mol
InChI Key: JDVHAXDHJCOZLP-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, chlorophenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The chlorophenyl group is then introduced via a halogenation reaction, followed by the formation of the phenoxyacetamide moiety through a nucleophilic substitution reaction with 4-chloro-3-methylphenol and chloroacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H16Cl2N2O2S

Molecular Weight

443.3 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide

InChI

InChI=1S/C22H16Cl2N2O2S/c1-13-10-15(7-9-16(13)23)28-12-21(27)25-19-11-14(6-8-17(19)24)22-26-18-4-2-3-5-20(18)29-22/h2-11H,12H2,1H3,(H,25,27)

InChI Key

JDVHAXDHJCOZLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)Cl

Origin of Product

United States

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